molecular formula C12H11NO4 B1359690 Methyl 4-acetoxy-1H-indole-6-carboxylate CAS No. 41123-14-2

Methyl 4-acetoxy-1H-indole-6-carboxylate

Cat. No. B1359690
CAS RN: 41123-14-2
M. Wt: 233.22 g/mol
InChI Key: FTPCMLXELAQFGT-UHFFFAOYSA-N
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Description

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound with a special indole structure and contains ester and acetate groups . It is a colorless or light yellow solid, stable at room temperature and pressure .


Synthesis Analysis

The preparation of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is usually carried out by chemical synthesis methods. A common preparation method is to protect the 6-carboxyl group on the indole ring as an ester group, and then acetylation reaction in the presence of acetic anhydride and base to produce methyl formate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-acetoxy-1H-indole-6-carboxylate” is C12H11NO4 . Its molecular weight is 233.22g/mol .


Chemical Reactions Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” has a wide range of uses in the field of organic synthesis. It is often used as an intermediate in the synthesis of drugs, such as antibacterial drugs and anticancer drugs .


Physical And Chemical Properties Analysis

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is soluble in solution in organic solvents such as ethanol, dichloromethane, and acetone, but poorly soluble in water . It should be stored at 0-8C .

Scientific Research Applications

  • Synthesis of Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, including derivatives related to Methyl 4-acetoxy-1H-indole-6-carboxylate, have been synthesized for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

  • Synthetic Studies of Indoles and Related Compounds : Research on the cyclization of methyl (E)-6-acetoxy-6-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-hexenoate led to the synthesis of methyl 1-(phenylsulfonyl)-1H-indole-7-acetate and related compounds. These studies contribute to new synthetic methods for substituted indoles (Yokoyama, Suzuki, Matsumoto, Sunaga, Tani, & Murakami, 1991).

  • Investigation of Brominated Tryptophan Alkaloids : The study of Thorectandra and Smenospongia sponges yielded several brominated tryptophan derivatives, including compounds similar to Methyl 4-acetoxy-1H-indole-6-carboxylate. These compounds were found to inhibit the growth of Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).

  • Synthesis of Indole-2-Carbohydrazides and Oxadiazoles : Novel indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles were synthesized, starting from methyl indole-2-carboxylate derivatives. These compounds exhibited promising antioxidant and acetylcholinesterase inhibition properties, highlighting their potential in therapeutic applications (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).

  • Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a compound structurally similar to Methyl 4-acetoxy-1H-indole-6-carboxylate, was investigated. This study provided insights into the mechanisms and products formed in acidic medium, contributing to the understanding of indole derivatives' reactivity (Hu & Dryhurst, 1993).

Safety And Hazards

“Methyl 4-acetoxy-1H-indole-6-carboxylate” is an organic compound, and protective measures need to be paid attention to during use. It may cause irritation to the eyes, skin, and respiratory system. Appropriate protective equipment, such as lab gloves, goggles, and protective masks, should be worn when in use. At the same time, it should be operated in a well-ventilated place and avoid inhaling its vapor. In case of contact with skin or eyes, rinse with plenty of water and seek medical assistance .

properties

IUPAC Name

methyl 4-acetyloxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCMLXELAQFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(Acetyloxy)-1H-Indole-6-Carboxylate

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